molecular formula C6H9NO3 B6281119 rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo CAS No. 77745-22-3

rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo

Cat. No.: B6281119
CAS No.: 77745-22-3
M. Wt: 143.1
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Description

rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo: is a bicyclic compound featuring a unique structure with two hydroxyl groups and an azabicyclo heptane core

Preparation Methods

The synthesis of rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo can be achieved through several organic synthetic routes. One common method involves the use of suitable starting materials and specific reaction conditions to achieve the desired stereochemistry and functional groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers or esters.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.

Scientific Research Applications

rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo can be compared with other similar compounds, such as:

The uniqueness of rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[22

Properties

CAS No.

77745-22-3

Molecular Formula

C6H9NO3

Molecular Weight

143.1

Purity

0

Origin of Product

United States

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